2,3,2/,3/-Tetrahydroochnaflavone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

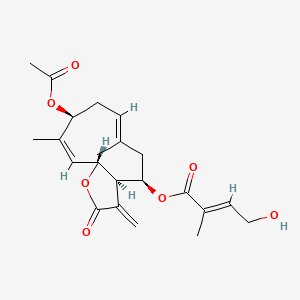

2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is isolated from the leaves of the Quintinia acutifolia plant and consists of two flavonoid units, naringenin and eriodictyol, linked through an ether bond .

准备方法

Synthetic Routes and Reaction Conditions: The first total synthesis of 2,3,2/,3/-Tetrahydroochnaflavone was achieved using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. The key steps in the synthesis include the formation of a diaryl ether and the cyclization of an ether-linked bichalcone to assemble the dihydroflavone structure . The Ullmann reaction is employed to form the diaryl ether linkage, followed by cyclization under specific conditions to yield the target compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily conducted in research laboratories, focusing on optimizing reaction conditions and yields for potential future industrial applications.

化学反应分析

Types of Reactions: 2,3,2/,3/-Tetrahydroochnaflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the flavonoid units can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted flavonoid compounds.

科学研究应用

2,3,2/,3/-Tetrahydroochnaflavone has several scientific research applications:

Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.

Medicine: Its potential anticancer properties are being explored for therapeutic applications.

Industry: Although not yet industrially produced, its unique structure and biological activities make it a potential candidate for future industrial applications.

作用机制

The mechanism of action of 2,3,2/,3/-Tetrahydroochnaflavone involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes, potentially through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the exact molecular targets and pathways.

相似化合物的比较

Ochnaflavone: An asymmetric biflavone consisting of apigenin and luteolin moieties, linked through an ether bond.

Apigenin and Luteolin: Individual flavonoid units that form part of the ochnaflavone structure.

Uniqueness: 2,3,2/,3/-Tetrahydroochnaflavone is unique due to its specific ether linkage between the naringenin and eriodictyol units, which distinguishes it from other biflavonoids like ochnaflavone

属性

CAS 编号 |

678138-59-5 |

|---|---|

分子式 |

C30H22O10 |

外观 |

Yellow powder |

产品来源 |

United States |

Q1: What is 2,3,2′,3′-tetrahydroochnaflavone and where is it found?

A1: 2,3,2′,3′-Tetrahydroochnaflavone is a naturally occurring biflavonoid, meaning it consists of two flavonoid units linked together. It was first isolated from the leaves of the New Zealand tree Quintinia acutifolia, a member of the Grossulariaceae family. [] This discovery was significant because biflavonoids were previously only known from the Ochnaceae family. []

Q2: How was 2,3,2′,3′-tetrahydroochnaflavone synthesized in the lab?

A2: The first total synthesis of 2,3,2′,3′-tetrahydroochnaflavone was achieved using 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. [] The key steps in the synthesis involved a Ullmann reaction to form the diaryl ether linkage between the two flavonoid units, followed by cyclization of an ether-linked dimeric chalcone to construct the two flavone nuclei. [, ]

Q3: What is the biological activity of 2,3,2′,3′-tetrahydroochnaflavone?

A3: Research has shown that 2,3,2′,3′-tetrahydroochnaflavone exhibits in vitro anti-cancer activity. Specifically, it demonstrated significant growth inhibition against P388 murine lymphocytic leukemia cells. [] The IC50 value, a measure of potency, was determined to be 8.2 µg/mL. []

Q4: Are there any structural analogs of 2,3,2′,3′-tetrahydroochnaflavone with interesting biological activity?

A4: Yes, a related compound, 2″,3″-dihydroochnaflavone, was also isolated from Quintinia acutifolia. [, ] This compound, which differs in the saturation state of one of the flavone units, showed even more potent activity against P388 murine lymphocytic leukemia cells, with an IC50 value of 3.1 µg/mL. [] The difference in potency highlights the potential impact of structural modifications on biological activity within this class of biflavonoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。